molecular formula C24H25N3O5S B11100675 Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B11100675
M. Wt: 467.5 g/mol
InChI Key: NERILMCXNQDQPJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polycyclic quinoline derivative characterized by a hexahydroquinoline core substituted with phenyl, aminosulfonyl, and ethyl ester groups. The compound’s structure includes:

  • A hexahydroquinoline backbone (positions 1–8) with a ketone at position 3.
  • A phenyl group at position 4 and an ethyl ester at position 3, influencing lipophilicity and metabolic stability.
  • An amino group at position 2, which may enhance intermolecular interactions or serve as a site for derivatization.

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 2-amino-5-oxo-4-phenyl-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H25N3O5S/c1-2-32-24(29)22-20(15-7-4-3-5-8-15)21-18(9-6-10-19(21)28)27(23(22)25)16-11-13-17(14-12-16)33(26,30)31/h3-5,7-8,11-14,20H,2,6,9-10,25H2,1H3,(H2,26,30,31)

InChI Key

NERILMCXNQDQPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=CC=C3)C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound Name (CAS/Reference) Position 1 Substituent Position 4 Substituent Position 2/3 Groups Molecular Weight (g/mol) Notable Features
Target Compound 4-(aminosulfonyl)phenyl Phenyl 2-amino; 3-ethyl ester ~500 (estimated) High polarity due to aminosulfonyl group
Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-... () 3-nitrophenyl 4-(methylsulfanyl)phenyl 2-amino; 3-ethyl ester 507.605 Lipophilic (methylsulfanyl, nitro groups)
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-... () Not specified 5-bromo-2-hydroxyphenyl 2,7,7-trimethyl; 3-ethyl ester 432.35 Bromine enhances halogen bonding
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... () Not specified 4-methoxyphenyl 2-methyl; 3-methyl ester 341.41 Methoxy improves solubility
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-... () Not specified 4-(diethylamino)phenyl 2,7,7-trimethyl; 3-ethyl ester 408.54 Diethylamino group increases basicity

Key Observations :

  • Polarity: The target compound’s aminosulfonyl group provides superior polarity compared to analogs with methylsulfanyl () or methoxy () groups, enhancing aqueous solubility .
  • Lipophilicity: Analogs with halogenated (e.g., bromine in ) or alkylated substituents (e.g., diethylamino in ) exhibit increased lipophilicity, favoring membrane permeability .
  • Steric Effects : Bulky substituents (e.g., 7,7-dimethyl in ) may hinder binding to sterically sensitive targets .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The aminosulfonyl group in the target compound likely improves solubility over nonpolar analogs (e.g., methylsulfanyl in ) but may reduce blood-brain barrier penetration compared to lipophilic derivatives .

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